molecular formula C13H20N4O3 B13918417 Carbamic acid, [2-[[(3-amino-2-pyridinyl)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester CAS No. 103878-38-2

Carbamic acid, [2-[[(3-amino-2-pyridinyl)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester

Cat. No.: B13918417
CAS No.: 103878-38-2
M. Wt: 280.32 g/mol
InChI Key: GUQLOUIKYSRYEX-UHFFFAOYSA-N
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Description

Tert-butyl (2-(3-aminopicolinamido)ethyl)carbamate is a compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(3-aminopicolinamido)ethyl)carbamate typically involves the protection of amine groups using tert-butyl carbamate. One common method involves the reaction of tert-butyl carbamate with an appropriate amine under mild conditions. For example, the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine can yield the desired carbamate .

Industrial Production Methods

Industrial production methods for carbamates often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-(3-aminopicolinamido)ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Tert-butyl (2-(3-aminopicolinamido)ethyl)carbamate has several scientific research applications:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl (2-(3-aminopicolinamido)ethyl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2-(3-aminopicolinamido)ethyl)carbamate is unique due to its specific structure, which combines the protective properties of tert-butyl carbamate with the functional versatility of the picolinamide moiety. This makes it particularly useful in complex synthetic pathways where selective protection and deprotection are required .

Properties

CAS No.

103878-38-2

Molecular Formula

C13H20N4O3

Molecular Weight

280.32 g/mol

IUPAC Name

tert-butyl N-[2-[(3-aminopyridine-2-carbonyl)amino]ethyl]carbamate

InChI

InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)17-8-7-16-11(18)10-9(14)5-4-6-15-10/h4-6H,7-8,14H2,1-3H3,(H,16,18)(H,17,19)

InChI Key

GUQLOUIKYSRYEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1=C(C=CC=N1)N

Origin of Product

United States

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